4-Chloro-8-iodoquinoline
Overview
Description
4-Chloro-8-iodoquinoline is a chemical compound . It has a molecular formula of C9H5ClIN .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-iodoquinoline consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The average mass is 289.500 Da and the monoisotopic mass is 288.915497 Da .
Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo various chemical reactions . For instance, isatin reacting with α-methylene carbonyl compound in the presence of a base in ethanol provides substituted quinoline derivative .
Physical And Chemical Properties Analysis
4-Chloro-8-iodoquinoline is a solid at room temperature . It has a molecular weight of 289.500 Da .
Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Iodoquinoline derivatives, including 4-Chloro-8-iodoquinoline, have been found to exhibit antimicrobial activity . They have been tested against S. epidermidis, K. pneumonie and C. parapsilosis .
- Methods of Application : The compounds were synthesized using a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . The starting components were iodo-aniline, pyruvic acid and 22 phenyl-substituted aldehydes .
- Results : The study suggests that carboxy-quinoline derivatives bearing an iodine atom are interesting scaffolds for the development of novel antimicrobial agents .
Synthesis of Novel 7-Chloro-4-aminoquinoline Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 7-Chloro-4-aminoquinoline derivatives, which are structurally similar to 4-Chloro-8-iodoquinoline, have been synthesized for their potential antimicrobial activity .
- Methods of Application : The derivatives were synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .
Industrial and Synthetic Organic Chemistry
- Scientific Field : Industrial and Synthetic Organic Chemistry
- Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
- Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
- Results : The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
Medicinal Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention as it has potential for industrial and medicinal applications .
- Methods of Application : Various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .
- Results : The specific results or outcomes obtained from these medicinal applications are not mentioned in the source .
Synthesis of Bioactive Chalcone Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Quinoline derivatives are used in the synthesis of bioactive chalcone derivatives . These compounds have been found to have various pharmacological activities .
- Methods of Application : The synthesis involves the reaction of quinoline derivatives with various aldehydes to form the chalcone derivatives .
- Results : The specific results or outcomes obtained from these medicinal applications are not mentioned in the source .
Industrial Applications
- Scientific Field : Industrial Chemistry
- Application Summary : Quinoline and its derivatives, including 4-Chloro-8-iodoquinoline, are used in various industrial applications . They are used as intermediates in the synthesis of other compounds and have applications in dye manufacturing .
- Methods of Application : The specific methods of application in industrial settings are not mentioned in the source .
- Results : The specific results or outcomes obtained from these industrial applications are not mentioned in the source .
properties
IUPAC Name |
4-chloro-8-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRQEKDXIQUBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496605 | |
Record name | 4-Chloro-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-iodoquinoline | |
CAS RN |
49713-55-5 | |
Record name | 4-Chloro-8-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40496605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-8-iodoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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